molecular formula C11H17ClN2O2 B2726165 4-(2-Chloropropanoyl)-decahydroquinoxalin-2-one CAS No. 2411280-10-7

4-(2-Chloropropanoyl)-decahydroquinoxalin-2-one

Cat. No.: B2726165
CAS No.: 2411280-10-7
M. Wt: 244.72
InChI Key: BJKDJDVFHLWLCD-UHFFFAOYSA-N
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Description

4-(2-Chloropropanoyl)-decahydroquinoxalin-2-one is a complex organic compound with a unique structure that includes a chlorinated propanoyl group attached to an octahydroquinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropropanoyl)-decahydroquinoxalin-2-one typically involves multiple steps. One common method starts with the preparation of 2-chloropropionyl chloride, which is then reacted with an appropriate quinoxalinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes the chlorination of propionyl chloride followed by its reaction with the quinoxalinone derivative. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropropanoyl)-decahydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(2-Chloropropanoyl)-decahydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloropropanoyl)-decahydroquinoxalin-2-one involves its interaction with specific molecular targets. The chlorinated propanoyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The quinoxalinone core may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloropropanoyl)-decahydroquinoxalin-2-one is unique due to the combination of the chlorinated propanoyl group and the octahydroquinoxalinone core. This combination provides a unique set of chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(2-chloropropanoyl)-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2/c1-7(12)11(16)14-6-10(15)13-8-4-2-3-5-9(8)14/h7-9H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKDJDVFHLWLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)NC2C1CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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